4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid

LSD1 KDM1A Epigenetics

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (CAS 85258-81-7) is a thiazolidinedione (TZD) derivative in which the 5-position of the 2,4-thiazolidinedione ring is directly substituted with a 4-carboxyphenyl group via a C–C bond. With a molecular formula of C₁₀H₇NO₄S and a molecular weight of 237.23 g/mol , it belongs to a privileged scaffold class extensively explored for enzyme inhibition across multiple therapeutic areas, including oncology, metabolic disease, and neurodegeneration.

Molecular Formula C10H7NO4S
Molecular Weight 237.23
CAS No. 85258-81-7
Cat. No. B2718757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid
CAS85258-81-7
Molecular FormulaC10H7NO4S
Molecular Weight237.23
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(=O)NC(=O)S2)C(=O)O
InChIInChI=1S/C10H7NO4S/c12-8-7(16-10(15)11-8)5-1-3-6(4-2-5)9(13)14/h1-4,7H,(H,13,14)(H,11,12,15)
InChIKeyXXQLSIIKOZWCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (CAS 85258-81-7): Chemical Identity, Structural Context, and Procurement Baseline


4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid (CAS 85258-81-7) is a thiazolidinedione (TZD) derivative in which the 5-position of the 2,4-thiazolidinedione ring is directly substituted with a 4-carboxyphenyl group via a C–C bond. With a molecular formula of C₁₀H₇NO₄S and a molecular weight of 237.23 g/mol [1], it belongs to a privileged scaffold class extensively explored for enzyme inhibition across multiple therapeutic areas, including oncology, metabolic disease, and neurodegeneration. The compound is commercially catalogued by Sigma-Aldrich (as EN300-2010469) and Biosynth (as KDA25881) with a specified purity of 95% and a reported melting point of 252–253 °C . It is supplied strictly for research use only. Unlike many 5-arylidene TZD analogs that feature an exocyclic olefin linker, the saturated C5–aryl bond in 85258-81-7 confers distinct conformational and metabolic properties that may influence target engagement and stability profiles, making direct in-class substitution non-trivial.

Why 5-Aryl Thiazolidinedione Analogs Cannot Be Considered Drop-in Replacements for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid


The thiazolidinedione scaffold supports diverse substitution patterns at C5 and N3 that profoundly alter target selectivity, potency, and physicochemical behavior. For instance, the exocyclic-olefin analog 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (CAS 199167-79-8) introduces a planar, conjugated linker that shifts biological activity toward antitumor cell selectivity but also markedly reduces aqueous solubility ; the amino-linked analog 4-(2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid (CAS 1008003-22-2) presents an additional hydrogen-bond donor that alters target engagement profiles ; and the methylene-bridged analog 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid (CAS 195603-76-0) increases molecular flexibility with a CH₂ spacer . Even the parent 2,4-thiazolidinedione scaffold (CAS 2295-31-0) exhibits an entirely different biological signature as a PPARγ agonist (IC₅₀ ≈ 0.2 µM) [1] compared to the LSD1/MAO-B inhibition profile of 85258-81-7. These structural variations produce discrete, non-interchangeable biological profiles that must be verified by quantitative comparative data before any procurement decision.

Quantitative Differentiation Evidence for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid Relative to Structural Analogs and In-Class Candidates


LSD1 Inhibitory Activity Defines a Target Engagement Profile Distinct from PPARγ-Focused TZDs

The target compound inhibits recombinant human LSD1 (KDM1A) with an IC₅₀ of 154 nM, as measured by a fluorescence-based assay using H3K4me2 peptide substrate with 30-minute incubation [1]. In contrast, the parent scaffold 2,4-thiazolidinedione acts primarily as a PPARγ agonist with a reported IC₅₀ of approximately 0.2 µM (200 nM) [2]. The LSD1 inhibitory activity of 85258-81-7 is within the sub-micromolar range, placing it in a functionally distinct category from the insulin-sensitizing glitazone class. This target engagement shift—from nuclear receptor agonism to histone demethylase inhibition—is a direct consequence of the 5-(4-carboxyphenyl) substitution and cannot be extrapolated from the behavior of the unsubstituted TZD core.

LSD1 KDM1A Epigenetics Thiazolidinedione Enzyme Inhibition

LSD1 vs. MAO-B Selectivity Ratio Provides a Quantitative Selectivity Benchmark Lacking in Closest Analogs

Within the same curated dataset (BindingDB/ChEMBL), the target compound shows an IC₅₀ of 10,000 nM (10 µM) against human MAO-B, yielding an LSD1/MAO-B selectivity ratio of approximately 65-fold (154 nM vs. 10,000 nM) [1]. This intra-study selectivity profile is significant because LSD1 and MAO-B are both flavin-dependent amine oxidases with partially overlapping catalytic mechanisms, and many LSD1 inhibitors exhibit substantial MAO off-target activity. For the closest 5-arylidene analog (CAS 199167-79-8), no quantitative LSD1 or MAO-B enzymatic data are publicly available, precluding any selectivity comparison. The 65-fold discrimination window for 85258-81-7 provides a measurable selectivity baseline that procurement decisions can reference when evaluating fitness for LSD1-focused assay cascades.

Selectivity MAO-B LSD1 Off-target Thiazolidinedione

Melting Point Defines a Reproducible Purity and Identity QC Parameter for Procurement

The compound exhibits a melting point of 252–253 °C as reported by Sigma-Aldrich (Enamine catalog EN300-2010469) and is supplied as a powder with 95% purity . For the methylene-bridged analog 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid (CAS 195603-76-0), no melting point is published by major vendors, and for the amino-linked analog (CAS 1008003-22-2), only predicted boiling point data (580.0 ± 45.0 °C) are available , with no experimentally determined melting point. The experimentally verified melting point of 85258-81-7 provides a simple,低成本 identity verification and purity assessment tool that is absent for its closest structural comparators, reducing procurement risk in laboratories requiring batch-to-batch consistency.

Quality Control Melting Point Purity Procurement Solid-State Characterization

Structural Distinction: Saturated C5–Aryl Linkage vs. Exocyclic Olefin Drives Different Conformational and Stability Profiles

The target compound features a direct, saturated C–C bond between the thiazolidinedione C5 position and the 4-carboxyphenyl ring. The closest commercial analog, 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid (CAS 199167-79-8), replaces this saturated linkage with an exocyclic olefin (C=CH), introducing extended π-conjugation and molecular planarity . This structural difference has documented consequences: the olefinic analog exhibits poor aqueous solubility and potential toxicity at elevated concentrations , whereas the saturated analog 85258-81-7 retains the free rotation of the phenyl ring, potentially favoring different binding poses in enzyme pockets. Additionally, the saturated linkage eliminates the possibility of E/Z isomerization and associated photochemical or thermal instability that can affect olefin-containing analogs during storage and assay preparation, though direct comparative stability data are not yet published.

Conformational Analysis Chemical Stability Linker Chemistry Structure-Activity Relationship

Absence of Publicly Available Bioactivity Data for Closest Structural Analogs Confers a Data Transparency Advantage

A systematic search of BindingDB, ChEMBL, and PubMed reveals that the target compound 85258-81-7 has curated bioactivity records for at least three protein targets: LSD1 (IC₅₀ = 154 nM), MAO-B (IC₅₀ = 10,000 nM), and MAO-A (IC₅₀ data reported in patent-derived BindingDB entries) [1]. In contrast, searches for the closest structural analogs—CAS 199167-79-8 (exocyclic olefin), CAS 1008003-22-2 (amino-linked), and CAS 195603-76-0 (methylene-bridged)—return zero quantitative enzyme inhibition records in BindingDB or ChEMBL [2]. This data asymmetry means that any procurement decision favoring an analog would be based on chemical intuition rather than experimentally determined target engagement parameters. For hypothesis-driven research or screening cascade integration, 85258-81-7 offers a defined bioactivity starting point that its analogs cannot currently match.

Data Availability Bioactivity BindingDB ChEMBL Procurement Risk

Computationally Predicted Polypharmacology Profile Suggests Multi-Target Potential Absent in the Parent Scaffold

PASS (Prediction of Activity Spectra for Substances) computational analysis of 5-arylidene-4-thiazolidinone derivatives, which are structurally related to the target compound class, predicts high probability scores for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. While these predictions are for the broader 5-arylidene-4-thiazolidinone chemotype and not specifically for 85258-81-7, the parent 2,4-thiazolidinedione scaffold lacks this breadth of predicted activities, being primarily associated with PPARγ agonism. This in silico evidence suggests that 5-aryl-substituted TZDs, including 85258-81-7, may engage multiple biological pathways, offering a broader screening utility than the unsubstituted core.

PASS Prediction Polypharmacology In Silico Lipid Metabolism Apoptosis

Recommended Research and Industrial Application Scenarios for 4-(2,4-Dioxo-1,3-thiazolidin-5-yl)benzoic acid Based on Verified Differentiation Evidence


LSD1-Focused Epigenetic Screening Cascades Requiring Defined MAO-B Selectivity

Given its documented LSD1 IC₅₀ of 154 nM and a 65-fold selectivity window over MAO-B (IC₅₀ = 10,000 nM) [1], 85258-81-7 is suited as a starting point or reference compound in epigenetic screening cascades targeting histone lysine-specific demethylase 1 (LSD1/KDM1A). The selectivity data, derived from the same assay platform, provide a baseline for triaging compounds where MAO off-target activity would confound cellular readouts. No closest structural analog currently offers comparable selectivity profiling data, making 85258-81-7 the most information-rich choice for this application.

Chemical Probe Development for LSD1-Dependent Oncology Indications

The compound's sub-micromolar LSD1 inhibitory activity places it within the potency range of several literature-reported LSD1 chemical probes [1]. Its saturated C5–aryl linkage eliminates E/Z isomerization issues inherent to olefinic analogs, simplifying analytical characterization and ensuring batch-to-batch stereochemical consistency . This is particularly relevant for medicinal chemistry teams optimizing LSD1 inhibitors where linker geometry affects binding mode. The commercially available 95% purity with verified melting point (252–253 °C) further supports reproducible starting material quality.

Diversity-Oriented Screening Library Inclusion Based on Multi-Target Prediction Profile

PASS computational predictions for the 5-arylidene-4-thiazolidinone class indicate high probability scores for lipid metabolism regulation, DNA synthesis inhibition, and apoptosis agonism [1]. While these predictions are class-level and await experimental confirmation for 85258-81-7 specifically, they suggest broader screening utility beyond single-target LSD1 inhibition. For screening library curators, this compound represents a compact (MW = 237.23), synthetically accessible scaffold with a multi-pathway prediction fingerprint that is absent from the unsubstituted TZD core.

Quality Control Reference Standard Leveraging Verified Solid-State Properties

The experimentally determined melting point of 252–253 °C [1] provides a rapid,低成本 identity verification method for incoming quality control. This is a practical advantage for laboratories that procure compounds in milligram-to-gram quantities and require simple, non-spectroscopic batch confirmation. The closest structural analogs lack published melting points , rendering 85258-81-7 the preferred choice when procurement workflows include melting point as a QC gate.

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